Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate

説明

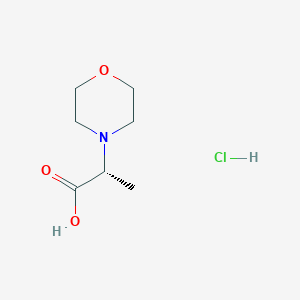

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The 1,2,4-oxadiazole ring system is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate, has been a subject of interest in many research studies . The synthesis often involves the reaction of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours . This is followed by sequential reactions with hydrazine and aldehydes to yield the final product .Molecular Structure Analysis

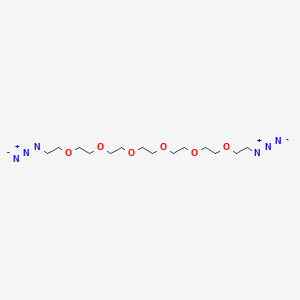

The molecular structure of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The ring also contains a methyl group (CH3) and a carboxylate group (COO-) attached to it .科学的研究の応用

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The ability to design new chemical entities with potential anti-infective activity is crucial, especially against resistant microorganisms .

Agricultural Biological Activities

These compounds show promise in agriculture, acting as potential low-risk chemical pesticides. They have demonstrated a broad spectrum of biological activities, including moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani .

Antibacterial Applications

Specific 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which causes diseases in rice. Some compounds outperformed existing treatments, indicating their potential as novel antibacterial agents .

Anti-Trypanosomal Activity

The mode of action of these compounds has been studied against Trypanosoma cruzi cysteine protease cruzain, which is significant for treating Chagas disease. This includes molecular docking studies followed by evaluation of cytotoxicity and anti-trypanosomal activity .

Nematocidal Activities

1,2,4-Oxadiazole derivatives have been evaluated for their nematocidal activities, particularly those with haloalkyl groups at the 5-position. These studies are aimed at discovering compounds with high nematocidal activities for potential use as acetylcholine receptor nematicides .

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold has been extensively explored in drug discovery due to its diverse biological activities. These include anticancer , anti-inflammatory , anticonvulsant , antiviral , antibacterial , antifungal , antidepressant , antiangiogenic , analgesic , anti-insomnia , antiparasitic , and anti-Alzheimer properties. This versatility makes it a valuable scaffold in the development of new therapeutic agents .

作用機序

Target of Action

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family Compounds in the 1,2,4-oxadiazole family have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in their structure . This interaction can lead to changes in the function of the target enzymes or proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

If it targets HDAC, it could influence gene expression .

Result of Action

Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate may have potential anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects .

特性

IUPAC Name |

sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFNSGIXBNGRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)